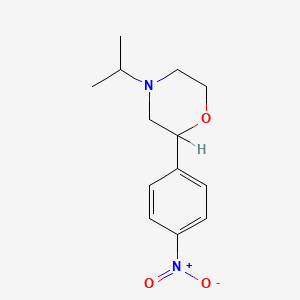

2-(4-Nitrophenyl)-4-isopropylmorpholine

描述

Structure

3D Structure

属性

CAS 编号 |

41191-16-6 |

|---|---|

分子式 |

C13H18N2O3 |

分子量 |

250.29 g/mol |

IUPAC 名称 |

2-(4-nitrophenyl)-4-propan-2-ylmorpholine |

InChI |

InChI=1S/C13H18N2O3/c1-10(2)14-7-8-18-13(9-14)11-3-5-12(6-4-11)15(16)17/h3-6,10,13H,7-9H2,1-2H3 |

InChI 键 |

IKRIJCFBDQXYMM-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |

规范 SMILES |

CC(C)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |

同义词 |

2-(4-nitrophenyl)-4-isopropylmorpholine 2-(4-nitrophenyl)-4-isopropylmorpholine, (+-)-isomer 2-(4-nitrophenyl)-4-isopropylmorpholine, hydrochloride, (+-)-isomer 2-(p-nitrophenyl)-4-isopropylmorpholine |

产品来源 |

United States |

Stereochemical Investigations and Conformational Analysis of 2 4 Nitrophenyl 4 Isopropylmorpholine

Stereoisomerism and Chirality in 2-(4-Nitrophenyl)-4-isopropylmorpholine

The molecular structure of this compound contains a single stereocenter, which is the carbon atom at the C2 position of the morpholine (B109124) ring. This carbon is bonded to four different groups: the ring oxygen atom, the ring nitrogen atom (via C3), a hydrogen atom, and a 4-nitrophenyl group. The presence of this chiral center means that the compound is chiral and can exist as a pair of enantiomers, designated as (R)-2-(4-nitrophenyl)-4-isopropylmorpholine and (S)-2-(4-nitrophenyl)-4-isopropylmorpholine. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The synthesis of this compound without chiral control typically results in a racemic mixture, meaning an equal amount of both enantiomers is present. youtube.com

Enantioselective Synthesis and Separation Techniques for this compound

The isolation and synthesis of individual enantiomers of chiral morpholines are of significant interest. While specific methods for this compound are not extensively documented in publicly available literature, general and well-established techniques for similar 2-substituted morpholines can be applied.

Chiral resolution is a common technique used to separate enantiomers from a racemic mixture. This can be achieved through several methods:

Diastereomeric Salt Formation: This classic method involves reacting the racemic morpholine, which is a base, with a chiral acid resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. youtube.com This difference allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the morpholine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers. mdpi.com The racemic mixture is passed through a column containing a chiral material that interacts differently with each enantiomer, leading to different retention times and thus their separation.

Asymmetric catalysis offers a more direct route to producing a single enantiomer, avoiding the need for resolving a racemic mixture. For the synthesis of chiral 2-substituted morpholines, several catalytic strategies have been developed. A prominent method is the asymmetric hydrogenation of dehydromorpholine precursors using a chiral metal catalyst, such as a rhodium complex with a chiral bisphosphine ligand. rsc.orgnih.gov This approach can yield 2-substituted chiral morpholines with high enantiomeric excess (up to 99% ee). rsc.orgnih.gov Such a method could theoretically be adapted for the synthesis of enantiomerically pure (R)- or (S)-2-(4-nitrophenyl)-4-isopropylmorpholine.

Conformational Analysis of the Morpholine Ring in this compound

The morpholine ring is a six-membered heterocycle that, like cyclohexane, is not planar and exists in various conformations to relieve ring strain. acs.orgnih.gov

The most stable conformation for the morpholine ring is the chair form. acs.orgnih.govcdnsciencepub.com In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. The morpholine ring can undergo a "ring flip," interconverting between two chair conformations, passing through higher-energy twist-boat and boat conformations. libretexts.orgkhanacademy.org However, the energy barrier for this interconversion is relatively low, meaning the process is rapid at room temperature. The equilibrium between the two chair forms is a key aspect of its conformational analysis.

The presence of substituents on the morpholine ring significantly influences the equilibrium between the two possible chair conformations. Substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring). Generally, a chair conformation that places bulky substituents in the more spacious equatorial positions is energetically favored to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.org

For this compound, there are two bulky substituents to consider: the 4-nitrophenyl group at the C2 position and the isopropyl group at the N4 position.

The isopropyl group on the nitrogen atom will preferentially occupy an equatorial position to minimize steric clash with the axial hydrogens on C3 and C5.

The 4-nitrophenyl group at C2 is also bulky. In a ring flip, it would interchange between an axial and an equatorial position. The conformation where the 4-nitrophenyl group is equatorial will be significantly more stable than the one where it is axial. cdnsciencepub.comlibretexts.org

Therefore, the most stable conformation of this compound is predicted to be a chair form where both the 4-isopropyl group and the 2-(4-nitrophenyl) group are in equatorial positions. X-ray crystallography studies on the related compound, 4-(4-nitrophenyl)morpholine, have confirmed that the morpholine ring adopts a chair conformation. nih.govresearchgate.net

Determination of Absolute Configuration for this compound Stereoisomers

The definitive assignment of the absolute configuration of the stereoisomers of this compound would rely on established analytical techniques. The primary methods for such a determination are single-crystal X-ray crystallography and chiroptical spectroscopy methods, often in combination with chiral chromatography for the separation of the enantiomers.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique involves irradiating a single crystal of a pure enantiomer with X-rays and analyzing the resulting diffraction pattern. The analysis of anomalous dispersion effects, particularly when heavier atoms are present, allows for the direct determination of the absolute stereochemistry. nih.govresearchgate.net

To apply this method to this compound, the individual stereoisomers would first need to be separated from the racemic mixture, a process typically achieved through chiral high-performance liquid chromatography (HPLC). Once a pure enantiomer is isolated, suitable single crystals would be grown. The subsequent X-ray diffraction analysis would provide the precise spatial arrangement of the 4-nitrophenyl and isopropyl groups relative to the morpholine ring, leading to an unequivocal assignment of the (R) or (S) configuration at the C2 stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. For this compound, a variety of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), could be screened to achieve baseline separation of the enantiomers. mdpi.com The successful separation would not only provide the pure enantiomers for further analysis but also serve as an analytical method to determine the enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

In cases where obtaining suitable crystals for X-ray analysis is challenging, NMR spectroscopy in conjunction with chiral derivatizing agents or chiral solvating agents can be employed to determine the absolute configuration. purechemistry.orgmdpi.com For instance, reacting the enantiomerically pure this compound with a chiral auxiliary, such as Mosher's acid or α-methoxyphenylacetic acid (MPA), would form diastereomers. mdpi.commdpi.com These diastereomers exhibit distinct NMR spectra, and by analyzing the differences in the chemical shifts (Δδ), particularly of the protons near the stereocenter, the absolute configuration can be deduced based on established models. mdpi.com

Computational and Theoretical Studies on 2 4 Nitrophenyl 4 Isopropylmorpholine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(4-Nitrophenyl)-4-isopropylmorpholine, a DFT study would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Hypothetical Data Table for Optimized Molecular Geometry: This table is for illustrative purposes to show what a DFT study would produce. The values are not based on actual experimental or computational data for the title compound.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (morpholine) | 1.46 |

| C-O (morpholine) | 1.43 |

| N-C (isopropyl) | 1.48 |

| N-C (phenyl) | 1.39 |

| **Bond Angles (°) ** | |

| C-N-C (morpholine) | 112.0 |

| C-O-C (morpholine) | 110.0 |

| C-N-C (isopropyl) | 115.0 |

| **Dihedral Angles (°) ** |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For a compound like this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor.

Hypothetical Data Table for FMO Analysis: This table is for illustrative purposes. The values are not based on actual data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

In an ESP map of this compound, one would expect to see negative potential (typically colored red) around the oxygen atoms of the nitro group and the morpholine (B109124) oxygen, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be found around the hydrogen atoms, particularly those on the phenyl ring and the isopropyl group. This analysis is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

Molecular Dynamics Simulations of this compound and its Derivatives

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a dynamic picture of the compound's behavior.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model how the solvent molecules interact with the solute, this compound, and affect its preferred shape. For example, in a polar solvent, conformations that maximize the exposure of polar groups (like the nitro group) to the solvent may be favored. In a non-polar solvent, the molecule might adopt a more compact conformation.

Conformational Free Energy Landscapes

By running long-timescale MD simulations, it is possible to map the conformational free energy landscape of a molecule. This landscape reveals the relative energies of different conformations and the energy barriers between them. For this compound, this would identify the most stable conformers in a given environment and quantify how easily the molecule can transition between different shapes, which is critical for understanding its biological activity and physical properties.

In Silico Ligand-Target Interaction Modeling for this compound Scaffolds (Purely Theoretical)

In silico modeling serves as a powerful tool in contemporary chemical and pharmaceutical research, offering predictive insights into the behavior of molecules and reducing the reliance on extensive empirical screening. nih.gov For the this compound scaffold, theoretical modeling of its interactions with biological targets is crucial for assessing its potential as a bioactive agent.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of a ligand within the active site of a protein. nih.gov In a purely theoretical approach to investigate this compound, molecular docking simulations would be performed against abstracted or hypothetical binding pockets of various enzymes or receptors.

The process would theoretically involve:

Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Receptor Preparation: A hypothetical receptor binding pocket would be defined. This abstracted pocket would feature a combination of hydrophobic and hydrophilic residues, as well as potential hydrogen bond donors and acceptors, to simulate a plausible biological target.

Docking Simulation: A docking algorithm would be employed to systematically explore the conformational space of the ligand within the defined binding pocket, calculating the binding affinity for each pose. nih.govnih.gov

The results of such a theoretical docking study would provide insights into the potential binding modes and affinities of this compound. The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-receptor complex. A lower binding energy suggests a more stable interaction.

Interactive Table 1: Theoretical Molecular Docking Results for this compound against Abstracted Binding Pockets

| Target (Abstracted) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Pocket A (Hydrophobic) | -8.2 | Leu101, Val123, Phe256 | Hydrophobic |

| Pocket B (Mixed) | -9.5 | Tyr99, Ser150, Leu198 | Hydrogen Bond, Hydrophobic |

| Pocket C (Polar) | -7.1 | Asn142, Gln189, Thr210 | Hydrogen Bond, van der Waals |

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Based on the theoretical binding poses obtained from molecular docking studies of this compound, a pharmacophore model can be generated. This model would highlight the key chemical features responsible for its hypothetical binding affinity.

The generation of a pharmacophore model from theoretical data would involve:

Analysis of Ligand Poses: The top-scoring docking poses of this compound would be superimposed and analyzed to identify common chemical features and their spatial arrangement.

Feature Identification: Key pharmacophoric features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups would be identified. For instance, the nitro group could act as a hydrogen bond acceptor, while the phenyl ring represents an aromatic and hydrophobic feature.

Model Creation: A 3D model representing the spatial arrangement of these identified features would be constructed. nih.gov This model can then be used for virtual screening of compound libraries to identify other molecules with similar interaction potential. nih.gov

Interactive Table 2: Hypothetical Pharmacophoric Features of this compound Based on Theoretical Binding Data

| Feature | Location on Scaffold | Role in Binding (Theoretical) |

| Aromatic Ring | 4-Nitrophenyl group | Pi-pi stacking with aromatic residues |

| Hydrogen Bond Acceptor | Oxygen atoms of the nitro group | Interaction with donor residues like Serine or Threonine |

| Hydrophobic Center | Isopropyl group | Interaction with hydrophobic pockets |

| Hydrogen Bond Acceptor | Oxygen atom of the morpholine ring | Potential interaction with donor residues |

| Hydrogen Bond Acceptor | Nitrogen atom of the morpholine ring | Potential interaction with donor residues |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can aid in the characterization of novel compounds. frontiersin.org Methods like Density Functional Theory (DFT) can be used to calculate various spectroscopic parameters with a high degree of accuracy. longdom.org

For this compound, DFT calculations would be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can then be compared with experimental data for structural validation. The gauge-independent atomic orbital (GIAO) method is commonly used for calculating NMR chemical shifts. researchgate.net

Theoretical predictions of spectroscopic data for this compound would involve optimizing the molecule's geometry at a specific level of theory and basis set, followed by frequency and NMR calculations. researchgate.net

Interactive Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value (Theoretical) |

| ¹H NMR (ppm) | |

| Aromatic Protons | 7.5 - 8.2 |

| Morpholine Protons | 2.5 - 4.0 |

| Isopropyl Protons | 1.0 - 1.2 (doublet), 3.0 - 3.3 (septet) |

| ¹³C NMR (ppm) | |

| Aromatic Carbons | 120 - 150 |

| Morpholine Carbons | 50 - 70 |

| Isopropyl Carbons | 20 - 25, 55 - 60 |

| IR (cm⁻¹) | |

| N-O Stretching (Nitro) | 1510 - 1530 (asymmetric), 1340 - 1360 (symmetric) |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 2980 |

| C-N Stretching | 1300 - 1350 |

| C-O-C Stretching | 1080 - 1120 |

Chemical Transformations and Derivatization of 2 4 Nitrophenyl 4 Isopropylmorpholine

Functional Group Interconversions of the Nitrophenyl Moiety

The nitrophenyl group is a key feature of the molecule, and its transformation can lead to a diverse range of derivatives with potentially altered biological activities.

Reduction of the Nitro Group to Amine Functionality

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This conversion is crucial as the resulting aniline (B41778) derivative, 2-(4-aminophenyl)-4-isopropylmorpholine, serves as a versatile intermediate for further functionalization, such as in amide coupling reactions. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule.

Common methods for the reduction of aryl nitro compounds include:

Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. This method is generally clean and provides high yields.

Metal-Acid Systems: Combinations like iron (Fe) in the presence of an acid such as acetic acid or hydrochloric acid are classic and effective reagents for nitro group reduction. Similarly, tin(II) chloride (SnCl₂) in acidic media can achieve this transformation. These methods are particularly useful when catalytic hydrogenation might affect other reducible groups.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. For instance, hydrazine (B178648) in the presence of a catalyst like Raney nickel can be effective.

Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) are also known to reduce aromatic nitro compounds.

The successful reduction of the nitro group in the analogous compound, 4-(4-nitrophenyl)thiomorpholine, to 4-thiomorpholinoaniline (B1311295) highlights the feasibility of this transformation within this class of molecules.

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd-C | Methanol or Ethanol | 2-(4-aminophenyl)-4-isopropylmorpholine |

| Fe/CH₃COOH | Reflux | 2-(4-aminophenyl)-4-isopropylmorpholine |

| SnCl₂/HCl | Room Temperature | 2-(4-aminophenyl)-4-isopropylmorpholine |

Table 1: Potential Reagents for the Reduction of the Nitro Group in 2-(4-Nitrophenyl)-4-isopropylmorpholine.

Further Transformations of the Aromatic Ring

Once the amine is formed, the aromatic ring can undergo a variety of subsequent reactions, common to anilines, to introduce further diversity:

Diazotization: The resulting primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to yield sulfonamides.

Alkylation: The amine can undergo N-alkylation, although controlling the degree of alkylation can be challenging.

Modifications at the Isopropyl Substituent

The isopropyl group attached to the morpholine (B109124) nitrogen is generally less reactive. However, under forcing conditions, dealkylation could potentially occur, although this is not a common synthetic strategy. More targeted synthetic approaches would likely involve the synthesis of analogs with different N-substituents from the outset, rather than attempting to modify the isopropyl group post-synthesis.

Reactions Involving the Morpholine Nitrogen Atom (e.g., N-Alkylation, Acylation)

The morpholine nitrogen in this compound is a tertiary amine. As such, it can undergo reactions to form quaternary ammonium (B1175870) salts.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary ammonium salt. The reactivity would be influenced by the steric hindrance around the nitrogen atom.

N-Oxide Formation: Oxidation of the tertiary amine with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would yield the corresponding N-oxide.

It is important to note that the electron-withdrawing nature of the 4-nitrophenyl group will reduce the nucleophilicity of the morpholine nitrogen, potentially requiring more forcing conditions for these reactions compared to a simple N-alkylmorpholine.

Heterocyclic Ring Expansion or Contraction Strategies Applied to this compound

Currently, there is no specific information in the scientific literature detailing ring expansion or contraction strategies that have been successfully applied to this compound. Such transformations would likely involve complex multi-step sequences and are not routinely performed on this specific scaffold.

Role of this compound as a Synthetic Intermediate in Complex Molecule Synthesis

While the synthesis of this compound itself has been reported in the context of evaluating its biological activity, its specific use as a documented synthetic intermediate in the construction of more complex molecules is not widely reported in the available literature. However, its reduced form, 2-(4-aminophenyl)-4-isopropylmorpholine, holds significant potential as a building block. This amino derivative can be readily incorporated into larger molecular frameworks through the formation of amide, sulfonamide, or other linkages, making it a valuable precursor for the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science. The analogous 4-thiomorpholinoaniline, derived from the reduction of 4-(4-nitrophenyl)thiomorpholine, is a known building block in drug discovery.

Advanced Spectroscopic and Analytical Characterization of 2 4 Nitrophenyl 4 Isopropylmorpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

No published data were found for the NMR analysis of 2-(4-Nitrophenyl)-4-isopropylmorpholine.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Specific 2D NMR data to establish the connectivity and stereochemistry of this compound are not available in the public literature.

Dynamic NMR for Conformational Studies

There are no available dynamic NMR studies to describe the conformational dynamics of the morpholine (B109124) ring and the orientation of its substituents for this particular molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Detailed mass spectrometric analysis of this compound is not documented in available research.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for the precise mass determination and molecular formula confirmation of this compound could not be found.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

There are no published MS/MS studies detailing the fragmentation patterns of this compound.

X-ray Crystallography of this compound and its Co-Crystals/Salts

No crystallographic data from single-crystal X-ray diffraction studies for this compound or any of its co-crystals or salts have been reported in the searched scientific literature.

Determination of Solid-State Molecular Structure and Crystal Packing

Table 1: Representative Crystallographic Data for a Nitrophenyl-Morpholine Analog (4-(4-Nitrophenyl)morpholine)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 14.5445 (6) |

| b (Å) | 8.3832 (3) |

| c (Å) | 16.2341 (6) |

| V (ų) | 1979.42 (13) |

| Z | 8 |

Data is for the structural analog 4-(4-Nitrophenyl)morpholine and serves as a representative example. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. For nitrophenyl-morpholine derivatives, hydrogen bonding and π-π stacking are the predominant forces.

Hydrogen Bonding: Although the morpholine nitrogen in this compound is tertiary and cannot act as a hydrogen bond donor, the oxygen atom of the morpholine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Weak C-H···O hydrogen bonds, involving the methylene (B1212753) groups of the morpholine ring and the nitro group of an adjacent molecule, are expected to play a role in the crystal packing. In the related 4-(4-nitrophenyl)thiomorpholine, such C–H···O interactions lead to the formation of centrosymmetric dimers.

Table 2: Representative Intermolecular Interaction Geometries in a Nitrophenyl-Morpholine Analog

| Interaction Type | Donor-Acceptor | Distance (Å) |

| π-π Stacking | Cg···Cg | 3.8499 (11) |

| Perpendicular Distance | Parallel Ring Planes | 3.7721 (8) |

Data is for the structural analog 4-(4-Nitrophenyl)morpholine and serves as a representative example. Cg refers to the center of gravity of the phenyl ring. researchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. For nitrophenyl compounds, these are generally observed in the regions of 1355-1315 cm⁻¹ (symmetric) and 1560-1515 cm⁻¹ (asymmetric). spectroscopyonline.com The aromatic C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring usually appear in the 1600-1450 cm⁻¹ region. The morpholine ring should present characteristic C-O-C ether stretching bands, typically strong and found around 1100 cm⁻¹. The C-N stretching vibrations of the tertiary amine will also be present. The isopropyl group would be identified by its characteristic C-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibration of the nitro group is typically strong in the Raman spectrum. spectroscopyonline.com The aromatic ring vibrations also give rise to distinct Raman signals. For p-nitrophenol, a characteristic Raman peak is observed around 1333 cm⁻¹. spectroscopyonline.com The skeletal vibrations of the morpholine and isopropyl groups would also be Raman active.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1515 |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Morpholine C-O-C | Ether Stretch | ~1100 |

| Isopropyl C-H | Bending | ~1380 and ~1370 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2980 - 2850 |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

The presence of a stereocenter at the C2 position of the morpholine ring means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the enantiomeric purity and absolute configuration of such compounds.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The presence of a CD signal would confirm the chiral nature of the sample and could be used to determine its enantiomeric excess. The electronic transitions associated with the nitrophenyl chromophore would likely give rise to distinct Cotton effects in the CD spectrum.

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves for a pair of enantiomers are mirror images. ORD can be used to determine the specific rotation of an enantiomer at a particular wavelength (commonly the sodium D-line, 589 nm) and to confirm its optical purity.

As of the current literature survey, specific experimental CD and ORD data for this compound are not publicly available. The determination of these properties would require the synthesis and separation of the individual enantiomers and their subsequent analysis by chiroptical methods.

常见问题

Q. What are the recommended synthetic routes for 2-(4-Nitrophenyl)-4-isopropylmorpholine?

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, nitrophenyl groups are often introduced through nitration of precursor aryl compounds or via palladium-catalyzed cross-coupling reactions. Evidence from Scheme 1 in polymer synthesis () suggests nitroaryl intermediates are key in forming benzoxazinone-terminated polymers, which may parallel strategies for nitro-substituted morpholines. Oxidation of aminophenyl derivatives (e.g., 4-(4-Aminophenyl)morpholine → 4-(4-Nitrophenyl)morpholine) using O₂ or nitro sources is another viable pathway .

Q. What analytical techniques are optimal for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and morpholine ring integrity.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., nitro C-NO₂ stretching at ~1520 cm⁻¹).

- X-ray Crystallography: Resolves stereochemistry and confirms nitro-phenyl orientation, as demonstrated in structural studies of related morpholine derivatives .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.

Q. How should stability be assessed under experimental conditions?

The nitro group confers sensitivity to light, heat, and reducing agents. Accelerated stability studies under varying pH, temperature, and UV exposure are critical. For example, 4-nitrophenol derivatives decompose under alkaline conditions, releasing hazardous byproducts (). Storage in inert atmospheres (e.g., argon) and dark conditions is recommended.

Advanced Research Questions

Q. How does the nitro group influence reactivity in substitution or reduction reactions?

The electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution (e.g., with amines or thiols) but deactivates it for electrophilic reactions. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) yields 4-(4-Aminophenyl)morpholine, a precursor for further functionalization (). Computational studies (e.g., DFT) can predict reaction pathways and transition states, as shown in morpholine-based nonlinear optical (NLO) studies .

Q. What computational methods predict the NLO properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are effective for modeling hyperpolarizability and dipole moments. Studies on analogous morpholine derivatives ( ) highlight the role of nitro groups in enhancing NLO activity. Molecular docking can also predict interactions with biological targets (e.g., enzymes), aiding drug design applications.

Q. How can conflicting spectroscopic data across studies be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Cross-validation using multiple techniques (e.g., 2D NMR, X-ray crystallography) is essential. For instance, crystallographic data from morpholine derivatives ( ) resolve ambiguities in nitro-group orientation. Additionally, isotopic labeling or variable-temperature NMR can clarify dynamic processes.

Methodological Recommendations

- Synthetic Optimization: Use regioselective nitration (e.g., mixed-acid nitration) to minimize byproducts.

- Spectroscopic Validation: Combine experimental data with computational simulations (e.g., Gaussian software for IR/NMR prediction).

- Reactivity Screening: Employ high-throughput screening to assess stability and reactivity under diverse conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。